2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolidine ring substituted with dimethylamino, ethyl, and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrole precursor with dimethylamine and ethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Dimethylaminoethanol: Known for its use in cognitive function enhancement and skin care products.
Hexazinone: A triazine herbicide with a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1-ethyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino, ethyl, and triphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
89722-95-2 |
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Molecular Formula |
C26H26N2O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(dimethylamino)-1-ethyl-2,4,5-triphenylpyrrol-3-one |
InChI |
InChI=1S/C26H26N2O/c1-4-28-24(21-16-10-6-11-17-21)23(20-14-8-5-9-15-20)25(29)26(28,27(2)3)22-18-12-7-13-19-22/h5-19H,4H2,1-3H3 |
InChI Key |
QIHJYJNDLHEBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)C1(C2=CC=CC=C2)N(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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